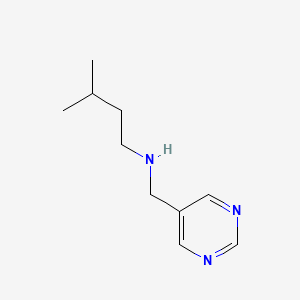
(3-Methylbutyl)(pyrimidin-5-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylbutyl)(pyrimidin-5-ylmethyl)amine is an organic compound with the molecular formula C10H17N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine typically involves the reaction of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde. The reaction is catalyzed by p-toluenesulfonic acid and carried out in toluene as a solvent. The mixture is refluxed for several hours, and the product is isolated by removing the solvent under reduced pressure and purifying the residue .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylbutyl)(pyrimidin-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methylbutyl)(pyrimidin-5-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methylbutyl)(pyrimidin-5-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: A closely related compound with similar structural features.
Pyrimidine derivatives: Compounds like 2-aminopyrimidine and 4,6-diaminopyrimidine share the pyrimidine core structure.
Uniqueness
(3-Methylbutyl)(pyrimidin-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-methyl-N-(pyrimidin-5-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-9(2)3-4-11-5-10-6-12-8-13-7-10/h6-9,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
WLBMVTYXHWBWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNCC1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



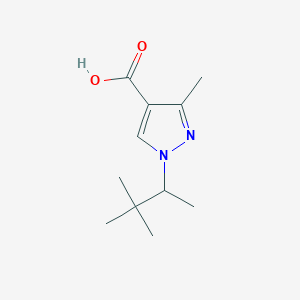
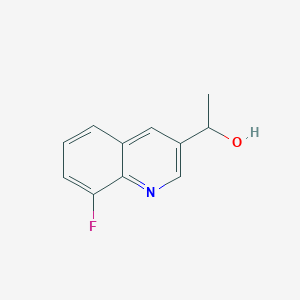
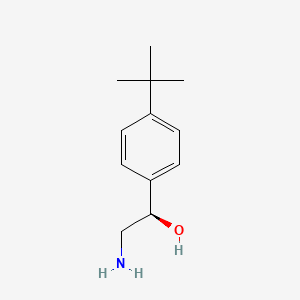
![(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13303968.png)
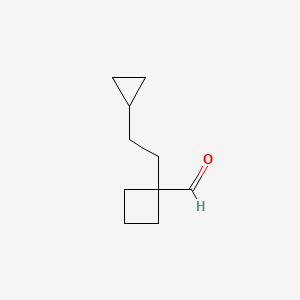
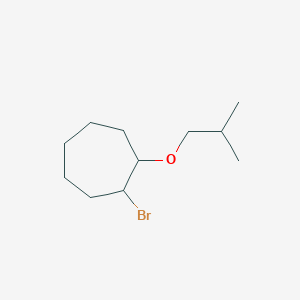
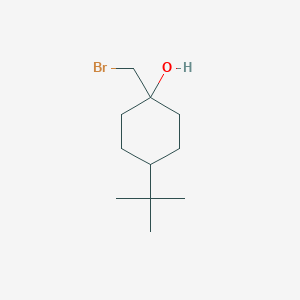
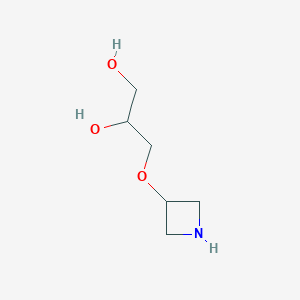

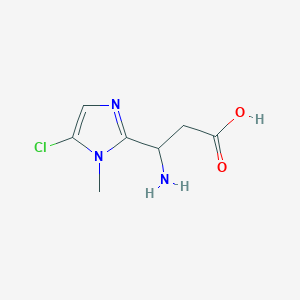
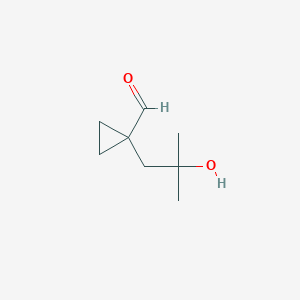
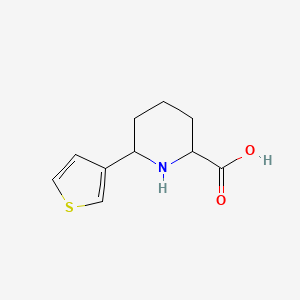
![5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13304014.png)
